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Introduction
Brepocitinib (PF-06700841) is an orally administered small molecule that acts as a selective

inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are

integral components of the JAK-STAT signaling pathway, which plays a crucial role in the

immune system by mediating the signaling of various pro-inflammatory cytokines.[1] By

inhibiting TYK2 and JAK1, brepocitinib effectively modulates the immune response, making it

a promising therapeutic candidate for a range of autoimmune and inflammatory diseases,

including psoriasis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[1][3] This technical

guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of

brepocitinib, summarizing key data from clinical studies and detailing the experimental

methodologies employed.

Pharmacokinetic Profile of Brepocitinib
The pharmacokinetic properties of brepocitinib have been characterized through various

clinical trials involving healthy volunteers and patient populations.[3][4] These studies have

established a comprehensive understanding of its absorption, distribution, metabolism, and

excretion (ADME) profile.
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Brepocitinib is rapidly absorbed following oral administration, with the time to reach maximum

plasma concentration (Tmax) typically occurring within one hour.[3] The intestinal absorption of

brepocitinib is essentially complete.[5]

Bioavailability
The absolute oral bioavailability of brepocitinib is approximately 75%, indicating a high fraction

of the administered dose reaches systemic circulation.[5][6] Studies have shown that the

fraction absorbed (Fa) is high, estimated at 106.9%.[5]

Distribution
Brepocitinib exhibits a considerable apparent volume of distribution (Vd/F), with typical values

around 136 L, suggesting extensive distribution into tissues.[7][8] A population PK model in a

broader patient population reported an apparent central volume of distribution (Vc/F) of 88.5 L.

[4][9] Brepocitinib is not highly bound to plasma proteins, with a fraction unbound of 0.61.[3]

Metabolism
The elimination of brepocitinib is predominantly driven by hepatic metabolism, primarily

mediated by cytochrome P450 (CYP) enzymes.[3] The major contributing enzymes are

CYP3A4/5 (77%) and CYP1A2 (14%).[3][10] The parent drug, brepocitinib, is the most

abundant circulating species in plasma, accounting for 47.8% of the total radioactivity.[3][10] A

major, but pharmacologically inactive, monohydroxylated metabolite (M1) is also prominent,

constituting 37.1% of the circulating radioactivity.[3][10]

Excretion
The primary route of elimination for brepocitinib and its metabolites is through renal excretion.

[5] Following a single oral dose of radiolabeled brepocitinib, approximately 88.0% of the dose

was recovered in the urine, with a smaller fraction (8.7%) found in the feces.[5][10] Unchanged

brepocitinib accounts for a minor portion of the excreted dose in urine (less than 16%),

highlighting the significance of metabolism in its clearance.[3][5]

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of brepocitinib derived

from population pharmacokinetic analyses and dedicated ADME studies.
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Parameter Value Population/Study Details

Absorption

Absorption Rate Constant (ka) 3.46 h⁻¹

Population PK model in

healthy volunteers and

patients with psoriasis and

alopecia areata.[7][8]

Absorption Lag Time (t_lag) 0.24 hours

Observed with the oral tablet

formulation in the same

population PK model.[7][8]

Distribution

Apparent Volume of

Distribution (Vd/F)
136 L (60.5% CV)

Population PK model in

healthy volunteers and

patients with psoriasis and

alopecia areata.[7][8]

Apparent Central Volume of

Distribution (Vc/F)
88.5 L

Population PK model in

healthy volunteers and

patients with various immuno-

inflammatory diseases.[4][9]

Clearance

Apparent Clearance (CL/F) 18.7 L/h (78% CV)

Population PK model in

healthy volunteers and

patients with psoriasis and

alopecia areata.[7][8]

Apparent Clearance (CL/F) 17.5 L/h

Population PK model in a

typical 70-kg non-Asian female

patient.[4][9]

Elimination Half-Life (t½)

Single Dose 3.8–7.5 hours
Healthy volunteers and

patients.[3]

Multiple Doses 4.9–10.7 hours
Healthy volunteers and

patients.[3]
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Bioavailability

Absolute Bioavailability (F) ~75% (90% CI: 67.3, 82.8%)
Healthy male participants in a

¹⁴C-microtracer study.[5][6]

Fraction Absorbed (Fa) 106.9%
Healthy male participants in a

¹⁴C-microtracer study.[5]

CV: Coefficient of Variation; CI: Confidence Interval

Factors Influencing Brepocitinib Pharmacokinetics
Several factors have been identified to influence the pharmacokinetic profile of brepocitinib.

Effect of Food
The administration of brepocitinib with a high-fat meal has been shown to impact its

absorption. A high-fat meal was associated with a 69.9% reduction in the absorption rate and a

28.3% decrease in the extent of absorption (relative bioavailability).[3][7][8] However, another

analysis reported a more modest reduction in AUC (≈17.7%) and Cmax (≈35.7%).[3] Despite

these effects, it is generally recommended that brepocitinib can be taken with or without food.

[3]

Pharmacokinetics in Different Populations
Population pharmacokinetic analyses have revealed some differences in brepocitinib
disposition among different ethnic groups. Asian populations were found to have a 24.3% lower

apparent clearance compared to non-Asian populations, leading to higher exposure.[3][7][8]

Another study noted a 10% lower clearance in Asians.[4][9] Additionally, males were observed

to have a 13% higher apparent central volume of distribution compared to females,

independent of body weight.[4][9]

Dose Proportionality
Brepocitinib exhibits linear pharmacokinetics at doses below 100 mg.[3] However, at doses of

100-200 mg, there are more than dose-proportional increases in both exposure (AUC) and

maximum concentration (Cmax).[3] Nonlinear pharmacokinetics were observed at doses of 175

mg and above, with a 35.1% higher relative bioavailability at these higher doses.[3][7][8]
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Experimental Protocols
The understanding of brepocitinib's pharmacokinetics and bioavailability has been established

through meticulously designed clinical studies. Below are the methodologies for key

experiments.

Population Pharmacokinetic (PopPK) Analysis
Objective: To characterize the pharmacokinetic profile of brepocitinib and identify factors

influencing its variability in healthy volunteers and patients with various autoimmune

diseases.

Study Design: Data was pooled from multiple Phase 1 and Phase 2 clinical trials.[3][4] These

trials included single ascending dose (SAD) and multiple ascending dose (MAD) studies in

healthy volunteers, as well as studies in patients with psoriasis, alopecia areata, psoriatic

arthritis, ulcerative colitis, vitiligo, and hidradenitis suppurativa.[4]

Dosing: Oral doses of brepocitinib ranged from 1 mg to 200 mg as single doses and up to

175 mg once daily in multiple-dose regimens.[4]

Data Collection: A large number of plasma concentration samples (e.g., 8552 samples from

775 individuals in one analysis) were collected at various time points after drug

administration.[4][9]

Data Analysis: Nonlinear mixed-effects modeling (e.g., using NONMEM software) was

employed to develop a population pharmacokinetic model.[3][7][8] The models were typically

one- or two-compartment models with first-order absorption.[3][4] Covariate analysis was

performed to assess the impact of demographics (e.g., age, sex, race, body weight) and

clinical characteristics on pharmacokinetic parameters.[3][4]

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study using a ¹⁴C-Microtracer
Approach

Objective: To determine the mass balance, metabolic fate, and absolute bioavailability of

brepocitinib in healthy male participants.[5][10]
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Study Design: A Phase 1, open-label, non-randomized, two-period, single-dose study.[5]

Participants: Healthy male volunteers.[5][10]

Methodology:

Period A (Mass Balance): Participants received a single oral 60 mg dose of ¹⁴C-labeled

brepocitinib (~300 nCi).[5][10] Blood, urine, and feces were collected over a specified

period to determine the total recovery of radioactivity.

Period B (Absolute Bioavailability): Participants received an unlabeled oral 60 mg dose of

brepocitinib followed by an intravenous (IV) 30 μg microdose of ¹⁴C-labeled brepocitinib
(~300 nCi).[5] The simultaneous oral and IV administration of different labeled forms of the

drug allows for the precise determination of absolute bioavailability by comparing the AUC

from the oral and IV routes.

Sample Analysis: Plasma, urine, and fecal samples were analyzed for total radioactivity

using accelerator mass spectrometry (AMS).[10] Plasma samples were also analyzed for

concentrations of brepocitinib and its metabolites using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).
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Signaling Pathway of Brepocitinib
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Caption: Brepocitinib inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for the ¹⁴C-Microtracer ADME
Study
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Caption: Workflow of the two-period ¹⁴C-microtracer ADME study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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